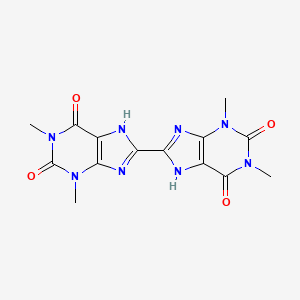![molecular formula C11H19F2NO3 B14002940 tert-butyl N-[trans-5,5-difluoro-2-hydroxy-cyclohexyl]carbamate](/img/structure/B14002940.png)
tert-butyl N-[trans-5,5-difluoro-2-hydroxy-cyclohexyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[trans-5,5-difluoro-2-hydroxy-cyclohexyl]carbamate is a chemical compound with the molecular formula C11H20F2NO3. It is known for its unique structure, which includes a tert-butyl carbamate group attached to a cyclohexyl ring that is substituted with two fluorine atoms and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[trans-5,5-difluoro-2-hydroxy-cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative that has been functionalized with fluorine atoms and a hydroxyl group. One common method involves the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate is reacted with various aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[trans-5,5-difluoro-2-hydroxy-cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the carbamate group or to reduce the cyclohexyl ring.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbamate group can produce a primary amine .
Scientific Research Applications
tert-Butyl N-[trans-5,5-difluoro-2-hydroxy-cyclohexyl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism by which tert-butyl N-[trans-5,5-difluoro-2-hydroxy-cyclohexyl]carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The fluorine atoms and hydroxyl group play a crucial role in its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tert-butyl carbamates and cyclohexyl derivatives, such as:
- tert-Butyl carbamate
- N-Boc-hydroxylamine
- tert-Butyl N-hydroxycarbamate
Uniqueness
What sets tert-butyl N-[trans-5,5-difluoro-2-hydroxy-cyclohexyl]carbamate apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine atoms and a hydroxyl group on the cyclohexyl ring enhances its reactivity and potential for interaction with biological targets .
Properties
Molecular Formula |
C11H19F2NO3 |
|---|---|
Molecular Weight |
251.27 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2R)-5,5-difluoro-2-hydroxycyclohexyl]carbamate |
InChI |
InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-7-6-11(12,13)5-4-8(7)15/h7-8,15H,4-6H2,1-3H3,(H,14,16)/t7-,8-/m1/s1 |
InChI Key |
NUBQBGFRZIMILS-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC(CC[C@H]1O)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


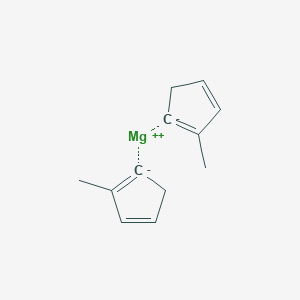
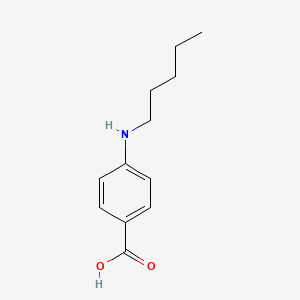

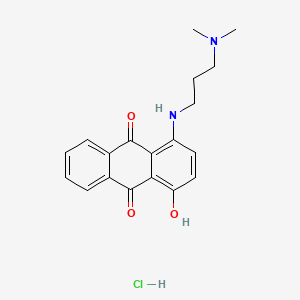
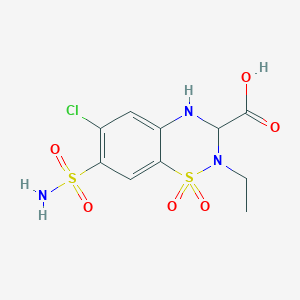
![Methyl 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B14002906.png)
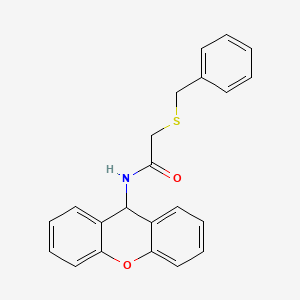
![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride](/img/structure/B14002914.png)
![4-(4-Ethoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B14002920.png)
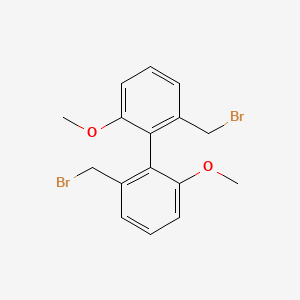
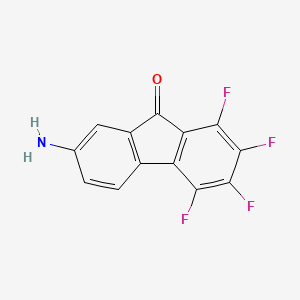
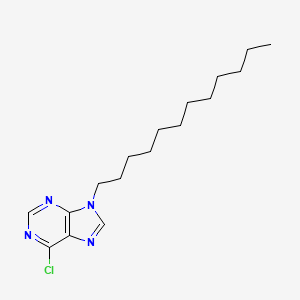
![2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)pyrido[1,2-a]pyrimidin-4-one;tetrahydrochloride](/img/structure/B14002952.png)
